molecular formula C48H30N2O2 B11114583 2,3-Bis{3-[(4-phenoxyphenyl)ethynyl]phenyl}quinoxaline

2,3-Bis{3-[(4-phenoxyphenyl)ethynyl]phenyl}quinoxaline

Cat. No.: B11114583
M. Wt: 666.8 g/mol
InChI Key: SCDOAGLCWLAMBD-UHFFFAOYSA-N
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Description

2,3-BIS{3-[2-(4-PHENOXYPHENYL)-1-ETHYNYL]PHENYL}QUINOXALINE is a complex organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse applications in pharmaceuticals, materials science, and organic electronics. The unique structure of 2,3-BIS{3-[2-(4-PHENOXYPHENYL)-1-ETHYNYL]PHENYL}QUINOXALINE makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-BIS{3-[2-(4-PHENOXYPHENYL)-1-ETHYNYL]PHENYL}QUINOXALINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids or esters in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,3-BIS{3-[2-(4-PHENOXYPHENYL)-1-ETHYNYL]PHENYL}QUINOXALINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline dioxides, while reduction can produce partially or fully reduced quinoxalines .

Scientific Research Applications

2,3-BIS{3-[2-(4-PHENOXYPHENYL)-1-ETHYNYL]PHENYL}QUINOXALINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-BIS{3-[2-(4-PHENOXYPHENYL)-1-ETHYNYL]PHENYL}QUINOXALINE involves its interaction with specific molecular targets. For instance, as an inhibitor of malarial protease PfSUB1, it binds to the active site of the enzyme, preventing the maturation and egress of merozoites from red blood cells . This inhibition disrupts the life cycle of the malaria parasite, making it a potential candidate for anti-malarial drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-BIS{3-[2-(4-PHENOXYPHENYL)-1-ETHYNYL]PHENYL}QUINOXALINE is unique due to its ethynyl and phenoxy substituents, which impart distinct electronic and steric properties. These features make it particularly suitable for applications in organic electronics and as a potential therapeutic agent .

Properties

Molecular Formula

C48H30N2O2

Molecular Weight

666.8 g/mol

IUPAC Name

2,3-bis[3-[2-(4-phenoxyphenyl)ethynyl]phenyl]quinoxaline

InChI

InChI=1S/C48H30N2O2/c1-3-15-41(16-4-1)51-43-29-25-35(26-30-43)21-23-37-11-9-13-39(33-37)47-48(50-46-20-8-7-19-45(46)49-47)40-14-10-12-38(34-40)24-22-36-27-31-44(32-28-36)52-42-17-5-2-6-18-42/h1-20,25-34H

InChI Key

SCDOAGLCWLAMBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C#CC3=CC(=CC=C3)C4=NC5=CC=CC=C5N=C4C6=CC=CC(=C6)C#CC7=CC=C(C=C7)OC8=CC=CC=C8

Origin of Product

United States

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